molecular formula C8H7NO2 B1424467 Benzo[d]isoxazol-3-ylmethanol CAS No. 181144-26-3

Benzo[d]isoxazol-3-ylmethanol

Cat. No.: B1424467
CAS No.: 181144-26-3
M. Wt: 149.15 g/mol
InChI Key: NZBMDFKAIJJQJR-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-3-ylmethanol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities

Mechanism of Action

Target of Action

Benzo[d]isoxazol-3-ylmethanol, also known as 3-Hydroxymethylbenzo[d]isoxazole, has been found to target the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in cancer immunotherapy . The compound has also been associated with the Bromodomain-containing protein 4 (BRD4) , which is linked to various diseases and is a significant target for cancer and inflammation treatment .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it acts as a small-molecule inhibitor against the PD-1/PD-L1 immune checkpoint . It also exhibits high binding affinity to BRD4 . The compound’s interaction with these targets disrupts their normal function, thereby exerting its therapeutic effects.

Biochemical Pathways

The compound affects the acetylation level on histones , a classical post-translational modification in the field of epigenetics . This modification plays a crucial role in the regulation of chromatin structure, which can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory activity against the PD-1/PD-L1 immune checkpoint and BRD4 . By inhibiting these targets, the compound can potentially disrupt the progression of various diseases, including cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazol-3-ylmethanol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of a nitrile oxide with an alkyne can yield the desired isoxazole ring. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This approach is advantageous due to its mild reaction conditions and high regioselectivity .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and eco-friendly solvents is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazol-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Carboxybenzo[d]isoxazole.

    Reduction: this compound alcohol.

    Substitution: 3-Bromobenzo[d]isoxazole.

Scientific Research Applications

Benzo[d]isoxazol-3-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[d]isoxazole
  • 3-Phenylbenzo[d]isoxazole
  • 3-Chlorobenzo[d]isoxazole

Uniqueness

Benzo[d]isoxazol-3-ylmethanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and increases its potential biological activity compared to its analogs .

Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMDFKAIJJQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705317
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-26-3
Record name 1,2-Benzisoxazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181144-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

589 mg (3.0 mmol) of ethyl 1,2-benzoisoxazole-3-carboxylate in solution in 10 ml of tetrahydrofuran are added to a suspension of 129 mg (3.5 mmol) of lithium aluminum hydride in 5 ml of tetrahydrofuran. The reaction mixture is stirred for one hour at 60° C. and then treated by adding 2 ml of methanol dropwise, filtered through celite and rinsed with ethyl acetate. The organic phases are combined, dried over sodium sulfate and evaporated. The residue obtained is purified by chromatography on silica gel, elution being carried out with a 60/40 heptane/ethyl acetate mixture. 180 mg (39%) of benzoisoxazol-3-ylmethanol are obtained in the form of a white solid.
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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